Boc-beta-iodo-Ala-OMe
CAS No.: 93267-04-0
VCID: VC21540071
Molecular Formula: C9H16INO4
Molecular Weight: 329.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-beta-iodo-Ala-OMe, also known as N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester, is a valuable compound in organic chemistry and biochemistry. Its unique structure, featuring an iodine atom, makes it a versatile tool for various applications, including peptide synthesis, drug development, bioconjugation, diagnostic imaging, and research in chemical biology . Peptide SynthesisBoc-beta-iodo-Ala-OMe serves as a crucial building block in peptide synthesis. It is used to develop modified amino acids that enhance the stability and bioactivity of therapeutic peptides. The presence of the iodine atom allows for selective functionalization, which is beneficial in creating peptides with specific properties . Drug DevelopmentThe compound's unique structure makes it an attractive candidate for drug development, particularly in oncology. Iodine-containing compounds can improve the targeting of cancer cells, potentially leading to more effective cancer treatments . BioconjugationThe iodo group in Boc-beta-iodo-Ala-OMe facilitates bioconjugation reactions. This enables the attachment of biomolecules to surfaces or other compounds, which is essential for creating targeted drug delivery systems . Diagnostic ImagingThe iodine atom in Boc-beta-iodo-Ala-OMe can be utilized in diagnostic imaging techniques such as PET scans. This allows for the real-time visualization of biological processes, which is crucial for both research and clinical diagnostics . Research in Chemical BiologyThis compound is instrumental in studying protein interactions and modifications. It provides insights into cellular mechanisms and potential therapeutic targets, contributing significantly to the field of chemical biology . Synthesis and HandlingBoc-beta-iodo-Ala-OMe is synthesized through methods involving the incorporation of iodine into alanine derivatives. It is a light-sensitive compound and should be stored at temperatures between 2-8 °C to maintain its stability . Research FindingsRecent studies have highlighted the versatility of Boc-beta-iodo-Ala-OMe in various biochemical applications. Its role in peptide synthesis and drug development underscores its potential as a tool for creating novel therapeutic agents. Additionally, its use in bioconjugation and diagnostic imaging demonstrates its broad applicability in biomedical research . |
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CAS No. | 93267-04-0 |
Product Name | Boc-beta-iodo-Ala-OMe |
Molecular Formula | C9H16INO4 |
Molecular Weight | 329.13 g/mol |
IUPAC Name | methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
Standard InChIKey | UGZBFCCHLUWCQI-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC |
SMILES | CC(C)(C)OC(=O)NC(CI)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CI)C(=O)OC |
Synonyms | 93267-04-0;Boc-3-iodo-L-alaninemethylester;Boc-beta-iodo-Ala-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate;N-(tert-Butoxycarbonyl)-3-iodo-L-alaninemethylester;L-N-Boc-3-iodoalaninemethylester;N-boc-3-iodo-L-alaninemethylester;(R)-methyl2-(tert-butoxycarbonylamino)-3-iodopropanoate;N-Boc-3-Iodoalaninemethylester;889670-02-4;Boc-?-iodo-Ala-Ome;METHYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE;PubChem5707;Boc--iodo-Ala-OMe;3-Iodo-L-alaninemethylester,N-BOCprotected;Boc-Ala(3-I)-OMe;Boc-3-Iodo-L-Ala-OMe;Boc-ß-iodo-Ala-OMe;C9H16INO4;15126_ALDRICH;(R)-Boc-|A-Iodo-Ala-OMe;426024_ALDRICH;ARK083;BOC-L-ALA(3-I)-OME |
Reference | Yang et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nature Chemical Biology, doi: 10.1038/nchembio.1990, published online 21 December 2015 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 10903591 |
Last Modified | Aug 15 2023 |
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